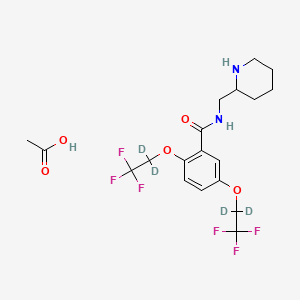

Flecainide-D4 acetate

Description

BenchChem offers high-quality Flecainide-D4 acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flecainide-D4 acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H24F6N2O5 |

|---|---|

Poids moléculaire |

478.4 g/mol |

Nom IUPAC |

acetic acid;2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4)/i9D2,10D2; |

Clé InChI |

RKXNZRPQSOPPRN-PQDNHERISA-N |

SMILES isomérique |

[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2.CC(=O)O |

SMILES canonique |

CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Analytical Workflows of Flecainide-D4 Acetate

Executive Summary

Flecainide acetate is a potent Class 1C antiarrhythmic agent prescribed primarily for the management of refractory supraventricular arrhythmias. In the highly regulated domain of clinical pharmacokinetics and Therapeutic Drug Monitoring (TDM), the precision of quantification is non-negotiable. 1 serves as the gold-standard internal standard (IS) for mass spectrometry-based assays[1]. By incorporating four deuterium atoms into the trifluoroethoxy moiety, this compound provides a critical +4 Da mass shift while preserving the exact chromatographic elution profile and ionization efficiency of the unlabeled analyte. This whitepaper details the physicochemical properties, pharmacodynamic context, and self-validating analytical methodologies associated with Flecainide-D4 acetate.

Physicochemical Profiling and Isotopic Causality

The substitution of hydrogen with deuterium in Flecainide-D4 acetate is a strategic structural modification. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond, slightly reducing the zero-point vibrational energy. While this can induce a primary kinetic isotope effect (KIE) if the labeled site is involved in rate-determining metabolic steps, the D4 label in flecainide is positioned to ensure metabolic stability during the extraction and ionization phases without altering its physicochemical behavior in solution.

This identical physicochemical behavior guarantees that any sample loss during protein precipitation or liquid-liquid extraction affects the analyte and the internal standard equally, creating a self-validating recovery system.

Table 1: Physical and Chemical Properties of Flecainide-D4 Acetate

| Property | Value |

| Chemical Name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy-1,1-d2)benzamide acetate |

| CAS Number | 1276197-21-7 (Labeled) / 54143-56-5 (Unlabeled)[2] |

| Molecular Formula | C17H16D4F6N2O3 · C2H4O2[2] |

| Molecular Weight | 478.42 g/mol (Acetate salt)[3] |

| Physical State | Solid, White to off-white[2] |

| Melting Point | 145 - 147 °C[2] |

| Protonated Ion [M+H]+ | m/z 419.1702 (Free base)[4] |

Pharmacodynamic Context: NaV1.5 Channel Inhibition

Flecainide exerts its antiarrhythmic effects by binding to and blocking the NaV1.5 voltage-gated sodium channels in the myocardium. This blockade decreases the sodium influx during phase 0 of the cardiac action potential, thereby slowing conduction through the His-Purkinje system and ventricular myocardium. In research and clinical settings, Flecainide-D4 is not administered for its pharmacodynamic effect, but rather utilized in vitro to trace and quantify the pharmacokinetics of the unlabeled drug as it interacts with these channels[1].

Pharmacokinetic distribution and pharmacodynamic blockade of NaV1.5 channels by Flecainide.

Analytical Methodology: High-Throughput LC-MS/MS Protocol

For therapeutic drug monitoring (TDM)—particularly in critical scenarios like 5—rapid and accurate quantification is required[6]. Flecainide-D4 acetate is utilized to compensate for matrix effects (ion suppression or enhancement) during electrospray ionization (ESI). Because the labeled and unlabeled compounds co-elute, any matrix components affecting the ionization of the analyte will equally affect the IS, maintaining a constant and reliable analyte/IS ratio.

Step-by-Step LC-TOF-MS Protocol

The following protocol outlines a validated, rapid assay for measuring flecainide in human plasma or serum using a minimal sample volume[6].

-

Sample Preparation (Deproteination) :

-

Causality : Plasma proteins bind flecainide and can severely foul LC columns. Precipitation releases the bound drug and cleans the matrix.

-

Aliquot 50 µL of human plasma or serum into a microcentrifuge tube.

-

Add a standardized spike of Flecainide-D4 acetate to achieve a known internal standard concentration.

-

Add zinc sulfate and methanol to precipitate plasma proteins[6].

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

-

Chromatographic Separation (UHPLC) :

-

Causality : A short column minimizes run time, essential for high-throughput TDM.

-

Inject the supernatant onto a short analytical C18 column (e.g., 30 mm length).

-

Elute using a rapid gradient elution[6].

-

-

Mass Spectrometry Detection (TOF-MS) :

-

Causality : Time-of-Flight (TOF) MS provides high mass accuracy, allowing narrow extraction windows that filter out background noise.

-

Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Extract the chromatograms using a ± 5 ppm extraction window[6].

-

Target the protonated ions: m/z 415.1451 for Flecainide and m/z 419.1702 for Flecainide-D4[4].

-

-

Quantification :

-

Calculate the peak area ratio of Flecainide to Flecainide-D4.

-

Compare against a calibration curve. This assay is typically linear over a therapeutic range of 100–1500 µg/L, with a total analysis time of just 1.2 minutes[6].

-

Rapid LC-MS workflow for Flecainide quantification using Flecainide-D4 as an internal standard.

References

-

Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Measurement of posaconazole, itraconazole and hydroxyitraconazole in plasma/serum by HPLC with fluorescence detection Source: Queen Mary University of London URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. cromlab-instruments.es [cromlab-instruments.es]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Pharmacology & Deuterium Modification: A Technical Guide to Flecainide

This technical guide details the mechanism of action of Flecainide and explores the pharmacological rationale behind its deuterated analogs.

Executive Summary

Flecainide is a Class Ic antiarrhythmic agent that serves as a cornerstone in the management of atrial fibrillation (AF) and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1] Its efficacy stems from a dual mechanism: state-dependent blockade of the cardiac sodium channel (Nav1.[1]5) and inhibition of the ryanodine receptor 2 (RyR2).[2][3] However, its clinical utility is often complicated by variable pharmacokinetics driven by CYP2D6 polymorphism.[1][4]

This guide analyzes the molecular pharmacodynamics of Flecainide and examines the "Deuterium Switch"—a precision chemistry approach where protium (

Molecular Pharmacology: The Dual Mechanism

Primary Target: Nav1.5 Sodium Channel Blockade

Flecainide acts as an open-channel blocker of the Nav1.5 channel (encoded by SCN5A).[1] Unlike Class Ib agents (e.g., lidocaine) that bind rapidly, Flecainide exhibits slow onset and offset kinetics (

-

Binding Site: The inner cavity of the channel pore, specifically interacting with phenylalanine residues (Phe-1760) on the S6 segment of domain IV.

-

State Dependence: Flecainide preferentially binds to the open and inactivated states.[1] It requires the channel to open for access (use-dependence), meaning its blocking potency increases with heart rate.[1]

-

Electrophysiological Impact:

Secondary Target: RyR2 Inhibition (CPVT)

In CPVT, mutations in the Ryanodine Receptor 2 (RyR2) lead to spontaneous Ca

-

Mechanism: Flecainide inhibits RyR2 in the open state, reducing the open probability (

) and preventing the "calcium waves" that trigger ventricular tachycardia.[2] -

Selectivity: It targets the arrhythmogenic leak without significantly impairing the systolic Ca

release required for contraction.[1]

Signaling Pathway Visualization

Figure 1: Dual mechanism of action targeting sarcolemmal Nav1.5 and intracellular RyR2 to suppress re-entrant and triggered arrhythmias.[1]

The Deuterium Switch: Pharmacokinetic Optimization

The Metabolic Liability

Flecainide is metabolized primarily by CYP2D6 via O-dealkylation .[1][5]

-

Reaction: The ether linkage at the 2,5-positions of the benzamide ring is cleaved.[1]

-

Clinical Issue: CYP2D6 is highly polymorphic.[1]

Deuterated Flecainide (Theoretical Analog)

Deuteration involves replacing hydrogen atoms (

-

Target Site: The methylene group (

) of the trifluoroethoxy side chain, adjacent to the ether oxygen.[1] -

Mechanism (Kinetic Isotope Effect - KIE): The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.[1] Breaking this bond is the rate-limiting step in CYP2D6-mediated O-dealkylation.[1]

-

Predicted Outcome:

Comparative Pharmacokinetics (Projected)

| Parameter | Standard Flecainide ( | Deuterated Analog ( | Rationale |

| Metabolic Route | Major: CYP2D6 (O-dealkylation) | Major: Renal / Minor: CYP2D6 | Primary KIE slows O-dealkylation.[1] |

| Half-life ( | 12–27 hours (Variable) | > 20 hours (Stabilized) | Reduced metabolic clearance rate.[1][5] |

| CYP2D6 Dependency | High (High EM/PM variability) | Low (Reduced EM/PM variability) | "Metabolic switching" to renal excretion.[1] |

| Active Metabolite | MODF (Active, weak) | Reduced MODF formation | Lower exposure to secondary active species.[1] |

Experimental Protocols

Protocol A: Automated Patch Clamp (Nav1.5 Blockade)

Objective: To quantify the use-dependent block of Nav1.5 by Flecainide vs. Analog.

System: CHO cells stably expressing hNav1.5. Method: Whole-cell voltage clamp (Manual or Automated, e.g., QPatch).[1]

-

Preparation:

-

Voltage Protocol (Use-Dependence):

-

Holding Potential: -120 mV (to ensure channels are resting).

-

Test Pulse: Depolarize to -10 mV for 20 ms.

-

Train: Apply a train of 40 pulses at 10 Hz (high frequency).

-

-

Drug Application:

-

Analysis:

-

Measure Peak Current (

) at Pulse 1 vs. Pulse 40.[1] -

Calculate Use-Dependent Block (UDB) :

-

Causality: A high UDB confirms the drug binds to open/inactivated states, critical for efficacy in tachycardia.

-

Protocol B: Microsomal Metabolic Stability (KIE Assessment)

Objective: To determine the intrinsic clearance (

-

Incubation System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2D6 supersomes.[1]

-

Reaction Mix:

-

Initiation:

-

Pre-incubate at 37°C for 5 min.

-

Add NADPH-regenerating system (1 mM NADP+, glucose-6-phosphate, G6P dehydrogenase).[1]

-

-

Sampling:

-

Aliquots taken at

min.[1] -

Quench with ice-cold Acetonitrile (containing internal standard).

-

-

Quantification: LC-MS/MS analysis of parent depletion.

-

Calculation:

Experimental Workflow Diagram

Figure 2: Parallel workflows for validating electrophysiological efficacy (left) and metabolic stability via the deuterium isotope effect (right).

Clinical Implications & Safety

The Safety Window

Flecainide has a narrow therapeutic index (200–1000 ng/mL).[1][8][9]

-

Toxicity: Levels >1000 ng/mL increase the risk of pro-arrhythmia (CAST trial data) and conduction block (QRS widening).[1]

-

Genotyping: Currently, CYP2D6 genotyping is recommended but not universally mandated.[1] A deuterated analog could theoretically remove this requirement by standardizing clearance across populations.[1]

Reference Standards

In current research, Flecainide-d3 (deuterated on the piperidine ring or trifluoroethoxy chain) is primarily used as an Internal Standard for LC-MS assays to ensure accurate quantification of patient plasma levels, correcting for matrix effects.[1]

References

-

Mechanism of Action (Nav1.5/RyR2)

-

Pharmacokinetics & CYP2D6

- Title: "Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype"

- Source: British Journal of Clinical Pharmacology

-

URL:[Link]

-

Deuterium Isotope Effect (General Principle)

-

Clinical Safety (CAST Trial Context)

Sources

- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Flecainide | Encyclopedia MDPI [encyclopedia.pub]

- 6. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. g-standaard.nl [g-standaard.nl]

- 9. researchgate.net [researchgate.net]

Flecainide-D4 Acetate as a Stable Isotope-Labeled Internal Standard: A Comprehensive Guide to LC-MS/MS Bioanalysis

Executive Summary

Flecainide acetate is a potent Class 1C antiarrhythmic agent characterized by a narrow therapeutic index. To prevent sub-therapeutic failure or severe proarrhythmic toxicity, precise Therapeutic Drug Monitoring (TDM) is a clinical necessity. This technical guide explores the bioanalytical application of Flecainide-D4 acetate as a Stable Isotope-Labeled Internal Standard (SIL-IS). By examining the causality behind its structural design and its behavior in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, this whitepaper provides a self-validating framework for researchers and drug development professionals conducting high-throughput pharmacokinetic quantitation.

The Bioanalytical Challenge of Flecainide

Flecainide acetate is prescribed primarily for the management of supraventricular arrhythmias[1]. Mechanistically, the drug operates by blocking cardiac Nav1.5 sodium channels. This blockade decreases sodium influx during Phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and prolonging the action potential[1].

Because flecainide exhibits a highly narrow therapeutic window—with target trough concentrations strictly bound between 100 and 1,500 ng/mL —clinical bioanalysis must be flawlessly accurate[2]. Minor analytical deviations can lead to miscalculated dosages, resulting in either arrhythmic breakthrough or fatal toxicity[3].

Fig 1. Mechanistic pathway of Flecainide acetate in suppressing supraventricular arrhythmias.

The Mechanistic Superiority of Flecainide-D4 Acetate

LC-MS/MS is the gold standard for flecainide quantitation due to its unparalleled sensitivity[4]. However, LC-MS/MS bioanalysis of plasma is highly susceptible to matrix effects —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds (e.g., phospholipids, salts)[5].

To build a self-validating assay, is employed as the internal standard[1]. The causality behind this specific choice relies on two fundamental principles:

-

Chromatographic Co-elution: Because deuterium substitution does not significantly alter the molecule's lipophilicity, pKa, or hydrodynamic radius, Flecainide-D4 co-elutes identically with endogenous flecainide on reversed-phase columns[4]. They enter the electrospray ionization (ESI) source simultaneously, subjecting both the analyte and the IS to the exact same matrix environment, thereby perfectly normalizing ionization variations.

-

Mass Resolution & Isotopic Bypassing: The incorporation of four deuterium atoms shifts the precursor mass by +4 Da (m/z 419.4 for D4 vs. m/z 415.4 for unlabeled)[4]. This +4 Da shift is an intentional, critical design choice: it is large enough to completely bypass the natural M+2 and M+3 isotopic envelope of unlabeled flecainide. This ensures zero cross-talk or spectral overlap in the Multiple Reaction Monitoring (MRM) channels[2].

Chemical and Physical Properties

The following table summarizes the quantitative mass spectrometry parameters distinguishing the target analyte from its stable isotope-labeled counterpart[4].

| Property | Flecainide (Unlabeled) | Flecainide-D4 (SIL-IS) |

| Chemical Formula (Free Base) | C₁₇H₂₀F₆N₂O₃ | C₁₇H₁₆D₄F₆N₂O₃ |

| Precursor Ion [M+H]⁺ | m/z 415.4 | m/z 419.4 |

| Primary Product Ion (Quantifier) | m/z 301.1 | m/z 305.1 |

| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |

| Role in Bioanalysis | Target Analyte | Internal Standard (Matrix Compensator) |

Experimental Protocol: LC-MS/MS Bioanalysis Workflow

This section outlines a highly reproducible, self-validating methodology for flecainide quantitation in human plasma, synthesized from[4],[6].

Step 1: Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50–100 µL of human plasma into a microcentrifuge tube. Spike the sample with a fixed concentration of Flecainide-D4 working solution[6].

-

Action: Add 300 µL of a precipitating agent (e.g., 1% formic acid in methanol, or a zinc sulfate/methanol mixture)[4],[6].

-

Causality: The organic solvent disrupts the tertiary structure of plasma proteins, breaking drug-protein bonds and precipitating the proteins out of solution. The highly soluble flecainide and its SIL-IS remain in the supernatant. The addition of formic acid ensures the basic secondary amine of flecainide remains fully protonated, maximizing recovery and preventing adsorption to the tube walls.

-

Action: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

Step 2: Ultra-Performance Liquid Chromatography (UPLC)

-

Action: Inject 1–2 µL of the supernatant onto an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)[4].

-

Action: Elute using an isocratic mobile phase of 45% methanol containing 0.1% formic acid at a flow rate of 0.25 mL/min[4].

-

Causality: The C18 stationary phase provides strong hydrophobic retention. The isocratic elution ensures a highly reproducible retention time, while the 0.1% formic acid acts as a continuous proton source to facilitate positive ion formation prior to the MS source[4].

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Action: Monitor the MRM transitions: m/z 415.4 → 301.1 (Flecainide) and m/z 419.4 → 305.1 (Flecainide-D4)[4].

-

Causality: The collision-induced dissociation (CID) of the m/z 415.4 precursor yields a highly stable m/z 301.1 fragment via the cleavage of the piperidine ring. Tracking these specific transitions filters out background chemical noise, yielding a signal-to-noise ratio capable of limits of quantification (LOQ) as low as 2.5 ng/mL[4].

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow using Flecainide-D4 as an internal standard.

Data Presentation: Method Validation Parameters

When utilizing Flecainide-D4 as the internal standard, method validations consistently meet stringent FDA/EMA bioanalytical guidelines[4],[7]. The table below summarizes the expected performance metrics of this self-validating system.

| Validation Parameter | Value / Range | Clinical & Analytical Significance |

| Linearity (Calibration) | 2.5 – 1000 ng/mL | Fully encompasses both trough and peak clinical concentrations. |

| Intra- / Inter-assay Precision | < 5.0% CV | Ensures high reproducibility across different analytical batches and days. |

| Accuracy | 94.8% – 110.0% | Guarantees the measured concentration reflects the true physiological state. |

| Matrix Effect | Minimal | Flecainide-D4 perfectly normalizes ionization efficiency, negating hemolysis effects. |

| Total Run Time | ~1.2 – 3.0 minutes | Enables high-throughput TDM in hospital and clinical chemistry laboratories. |

Note: Data synthesized from validated UPLC-MS/MS clinical workflows[4],[2],[6].

Conclusion

The integration of Flecainide-D4 acetate as a stable isotope-labeled internal standard transforms the LC-MS/MS bioanalysis of flecainide from a complex analytical challenge into a robust, self-validating system. By perfectly mirroring the physicochemical behavior of the target analyte while maintaining a distinct +4 Da mass resolution, Flecainide-D4 ensures absolute quantitative accuracy. This precision is non-negotiable in clinical settings, ultimately safeguarding patients against the narrow therapeutic window of this potent antiarrhythmic agent.

References

-

Mano, Y., et al. "Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application." Biomedical Chromatography, 29(9):1399-405, 2015. DOI: 10.1002/bmc.3437. Available at:[Link]

-

Slawson, M.H., Johnson-Davis, K.L. "Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)." Methods in Molecular Biology, 1383:11-19, 2016. DOI: 10.1007/978-1-4939-3252-8_2. Available at:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Precision Pharmacokinetics: The Strategic Application of Deuterated Compounds in Drug Development

Topic: Applications of deuterated compounds in pharmacokinetic studies. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of deuterium (

The Mechanistic Foundation: Quantum Mechanics of the C-D Bond

The utility of deuteration rests on a fundamental quantum mechanical property: the Zero-Point Energy (ZPE) difference between carbon-protium (

The Kinetic Isotope Effect (DKIE)

Deuterium is twice as heavy as protium, resulting in a lower vibrational frequency for the

-

Activation Energy (

): To cleave a bond, the system must reach the transition state. Since the -

Reaction Rate: Following the Arrhenius equation (

), the increased -

Magnitude: The primary DKIE (

) typically ranges from 2 to 7 for CYP450-mediated metabolic oxidations (e.g., C-H hydroxylation, N-dealkylation).

Visualization: Energy Landscape

The following diagram illustrates the energetic barrier difference that underpins metabolic stability.

Figure 1: The Deuterium Kinetic Isotope Effect (DKIE). The C-D bond possesses a lower zero-point energy, increasing the activation energy required for bond cleavage by metabolic enzymes.[1]

Strategic Applications in Drug Design

Deuteration is not merely about extending half-life; it is a tool for metabolic shunting .[3] By blocking a primary metabolic soft spot, metabolism can be redirected to slower, secondary pathways or eliminated entirely.

Case Studies in Pharmacokinetic Optimization

Case A: Deutetrabenazine (Austedo) – Clearance Reduction

Tetrabenazine is rapidly metabolized by CYP2D6 via O-demethylation. Replacing the methoxy hydrogens with deuterium slowed this clearance significantly.

-

Outcome: Increased half-life (

) and Area Under the Curve (AUC) for active metabolites ( -

Clinical Benefit: Reduced dosing frequency (BID vs TID) and attenuated

peaks, reducing adverse events like akathisia [1].

Case B: Deucravacitinib (Sotyktu) – Maintaining Selectivity

This was a de novo design.[3] The "magic methyl" amide group was critical for binding the TYK2 pseudokinase domain but was metabolically labile.[7]

-

Outcome: Deuteration of the methyl group prevented rapid N-demethylation.

-

Clinical Benefit: Prevented the formation of non-selective metabolites that would have caused off-target JAK inhibition side effects [2].

Case C: Donafenib – Efficacy Enhancement

A deuterated derivative of Sorafenib.[3][8]

-

Outcome: Improved metabolic stability led to higher steady-state plasma concentrations.[3]

-

Clinical Benefit: Demonstrated superior Overall Survival (OS) compared to Sorafenib in a head-to-head Phase III trial for hepatocellular carcinoma [3].[9]

Quantitative Impact Summary

| Parameter | Tetrabenazine (Non-Deuterated) | Deutetrabenazine (Deuterated) | Mechanistic Driver |

| Bioavailability ( | Low (Extensive First Pass) | Increased | Reduced CYP2D6 extraction ratio |

| Half-life ( | ~4.8 hours (metabolites) | ~8.6 hours (metabolites) | Lower |

| High (Peak-to-Trough swings) | Blunted | Slower absorption/elimination balance | |

| Metabolic Pathway | Rapid O-demethylation | Shunted to slower pathways | C-D bond strength > C-H bond strength |

Experimental Workflows: Protocols for Validation

To validate a deuterated candidate, one must prove that the isotope effect translates from in vitro microsomes to in vivo exposure.

Protocol: In Vitro Metabolic Stability (Microsomal Incubations)

Objective: Determine the Intrinsic Clearance (

Reagents:

-

Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds (Protio and Deutero analogs) – 10 mM DMSO stock.

Step-by-Step Methodology:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1

M (keeps -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). Note: Do not use the deuterated analog as the IS for the protio analog in this specific assay to avoid cross-talk; use a structural analog or a distinct heavy isotope. -

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is

Self-Validating Control:

-

Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).

-

Run Protio and Deutero analogs in parallel on the same plate to minimize batch variability.

Protocol: In Vivo Pharmacokinetic Profiling (Crossover Design)

Objective: Confirm that in vitro stability translates to systemic exposure enhancement.

Design:

-

Animals: Sprague-Dawley Rats (n=6).[3]

-

Dosing: Cassette dosing (co-administration) is risky due to potential metabolic competition.[3] Crossover design is superior.[3]

-

Group A: Day 1 Protio (IV/PO)

Washout (48h) -

Group B: Day 1 Deutero (IV/PO)

Washout (48h)

-

Analysis:

-

Calculate AUC,

, -

Metabolic Switching Check: Monitor for the appearance of unique metabolites in the Deutero group using high-resolution MS (Q-TOF or Orbitrap).

Workflow Visualization

Figure 2: Strategic workflow for the development of deuterated therapeutics, moving from soft-spot identification to in vivo validation.

Analytical Challenges & Solutions

Mass Spectrometry Considerations

When analyzing deuterated compounds, standard LC-MS/MS practices require adjustment.

-

Internal Standards (IS): The deuterated drug is often the IS for the non-deuterated drug. However, when the deuterated drug is the analyte, you need a second-generation IS (e.g.,

or -

Cross-Talk: Ensure the mass difference is sufficient (usually M+3 or higher) to prevent isotopic overlap from the natural abundance of the protio compound.

Chromatographic Isotope Effect

Deuterium is slightly more hydrophilic than protium.[3] In Reverse Phase Chromatography (RPLC):

-

Retention Time Shift: Deuterated compounds often elute slightly earlier than their protio counterparts.[3]

-

Impact: If using a narrow Multiple Reaction Monitoring (MRM) window, the deuterated peak might be missed if the window is set solely based on the protio standard.

-

Solution: Widen MRM windows during method development and confirm retention times for both species individually.

Regulatory Landscape (FDA)

The FDA treats deuterated compounds as New Chemical Entities (NCEs) (505(b)(1) or 505(b)(2) pathway).

-

Patentability: Deuterated analogs can often secure novel composition-of-matter patents, extending the lifecycle of a therapeutic class.

-

Safety: While generally safe, "metabolic switching" must be thoroughly investigated to ensure that blocking one pathway does not shunt metabolism toward a toxic intermediate [5].

References

-

Pharmacokinetics of Deutetrabenazine and Tetrabenazine. Clinical Pharmacology in Drug Development. (2020). Link

-

Deucravacitinib: A Deuterated, First-in-Class, Oral, Selective Tyrosine Kinase 2 Inhibitor. Journal of Medicinal Chemistry. (2019).[10] Link

-

Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma. Journal of Clinical Oncology. (2021).[3][9] Link

-

Introduction to deuterated internal standards in mass spectrometry. BenchChem Technical Guides. (2025). Link

-

Deuterated drug - Mode of action and Regulatory History. Wikipedia / FDA Summaries. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. Donafenib May Improve Survival vs Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma - The ASCO Post [ascopost.com]

- 10. drughunter.com [drughunter.com]

The Cornerstone of Confidence: A Technical Guide to the Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The integrity of this data, particularly from pharmacokinetic, toxicokinetic, and biomarker studies, is non-negotiable. At the heart of generating reliable quantitative data from complex biological matrices lies a seemingly simple, yet profoundly critical component: the internal standard (IS). This guide provides an in-depth exploration of the internal standard's role, selection, and application in modern bioanalytical workflows, grounded in scientific principles and regulatory expectations.

The Principle of Co-variance: Why Internal Standards are Essential

Quantitative bioanalysis, especially when employing powerful techniques like liquid chromatography-mass spectrometry (LC-MS), is susceptible to variability from numerous sources.[1][2] These can include inconsistencies in sample preparation, fluctuations in injection volume, and the unpredictable nature of matrix effects which can suppress or enhance the analyte signal.[3] An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples to correct for this variability.[4][5]

The fundamental principle is that the IS, when chosen correctly, will behave in a manner nearly identical to the analyte throughout the entire analytical process—from extraction to detection.[1][2] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for variations, leading to a significant improvement in the accuracy and precision of the results.[6][7] This ratiometric approach is the bedrock of robust and reproducible quantitative bioanalysis.

The Dichotomy of Choice: Types of Internal Standards

The selection of an appropriate internal standard is one of the most critical decisions in bioanalytical method development.[8] The two primary categories of internal standards used are Stable Isotope-Labeled (SIL) internal standards and structural analogs.[3][4]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[9] This modification results in a compound with virtually identical physicochemical properties to the analyte, differing only in mass.[4] This near-perfect chemical mimicry is why SIL-IS are widely considered the "gold standard" in quantitative mass spectrometry.[4][10]

Advantages of SIL-IS:

-

Co-elution: They typically co-elute with the analyte, meaning they experience the same matrix effects at the same time.[11]

-

Similar Extraction Recovery: Their near-identical chemical properties ensure they track the analyte closely through sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

-

Superior Compensation: They provide the most effective compensation for variations in ionization efficiency, a major component of matrix effects.[3]

Considerations for SIL-IS:

-

Isotopic Purity: The SIL-IS should be of high isotopic purity to prevent contribution to the analyte signal.[12]

-

Mass Difference: A mass difference of at least 3-4 Da is generally recommended to avoid mass spectrometric cross-talk.[3][9]

-

Deuterium Exchange: When using deuterium (²H) labeled standards, there is a potential for H/D exchange, which can compromise accuracy. For this reason, ¹³C or ¹⁵N labeling is often preferred.[3][13]

-

Cost and Availability: Custom synthesis of a SIL-IS can be expensive and time-consuming.[1]

The Practical Alternative: Structural Analog Internal Standards

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled.[4] The selection of a suitable analog is crucial and should be based on similarities in key physicochemical properties such as hydrophobicity (logP), pKa, and the presence of similar ionizable functional groups.[3][14]

Advantages of Structural Analogs:

-

Cost-Effective: They are often more readily available and less expensive than SIL-IS.

-

Can Be Effective: A well-chosen analog can provide acceptable performance, especially in less complex assays.

Disadvantages of Structural Analogs:

-

Chromatographic Separation: They will likely have different retention times than the analyte, meaning they may not experience the same matrix effects.

-

Differential Extraction Recovery: Differences in chemical properties can lead to variations in extraction efficiency compared to the analyte.

-

Different Ionization Efficiency: Their response to ionization suppression or enhancement may differ from the analyte.

The following diagram illustrates the decision-making process for selecting an internal standard:

graph "Internal_Standard_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Method\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; is_needed [label="Is an Internal\nStandard Required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; justify_no_is [label="Scientifically Justify\nAbsence of IS\n(ICH M10)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; select_is [label="Select Internal\nStandard Type", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sil_is [label="Stable Isotope-Labeled\n(SIL-IS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analog_is [label="Structural Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_availability [label="Check Availability\n& Cost", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; synthesize_sil [label="Custom Synthesis", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; select_analog [label="Select Best Structural\nAnalog", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; evaluate_performance [label="Evaluate Performance\n(Selectivity, Matrix Effect,\nPrecision, Accuracy)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Final Validated Method", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> is_needed; is_needed -> justify_no_is [label="No"]; is_needed -> select_is [label="Yes"]; select_is -> sil_is [label="Preferred"]; select_is -> analog_is; sil_is -> check_availability; check_availability -> synthesize_sil [label="Not Available"]; check_availability -> evaluate_performance [label="Available"]; synthesize_sil -> evaluate_performance; analog_is -> select_analog; select_analog -> evaluate_performance; justify_no_is -> end; evaluate_performance -> end; }

Caption: A workflow for the selection of an appropriate internal standard.A System of Self-Validation: Key Experimental Protocols

A robust bioanalytical method is a self-validating system. The performance of the internal standard is rigorously assessed during method validation to ensure it is fit for purpose. Key validation parameters are stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonization through the International Council for Harmonisation (ICH) M10 guideline.[4][15]

Preparation of Internal Standard Stock and Working Solutions

The accuracy of the entire assay hinges on the accurate preparation of the IS solutions.

Step-by-Step Protocol:

-

Reference Standard: Use a well-characterized reference standard with a certificate of analysis.[11]

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of the IS reference standard.

-

Dissolve it in a high-purity solvent (e.g., methanol, acetonitrile) to create a stock solution of a known concentration (e.g., 1 mg/mL).[10]

-

Store the stock solution under appropriate conditions (e.g., refrigerated or frozen) to ensure its stability.

-

-

Working Solution Preparation:

-

Prepare a working solution by diluting the stock solution with an appropriate solvent. The concentration of the working solution should be chosen so that the final concentration of the IS in the sample results in a response that is appropriate for the detector and does not cause saturation. A common practice is to target an IS response that is roughly 50-75% of the response of the analyte at the upper limit of quantification (ULOQ).

-

-

Stability Assessment: The stability of the stock and working solutions must be experimentally determined under the intended storage and handling conditions.[15][16] The response of the stored solution is compared to a freshly prepared solution, with the mean response typically required to be within ±10% of the fresh solution.[15]

Evaluating Selectivity and Matrix Effects

It is crucial to demonstrate that endogenous components in the biological matrix do not interfere with the detection of the IS.

Step-by-Step Protocol for Selectivity:

-

Analyze at least six independent sources of blank biological matrix.

-

The response of any interfering peaks at the retention time of the internal standard should not be more than 5% of the mean response of the IS in the calibration standards and QCs.[17]

Step-by-Step Protocol for Matrix Effect Assessment:

-

Prepare two sets of samples from at least six different sources of the biological matrix:

-

Set A: Spike the analyte and IS into the post-extraction supernatant of the blank matrix.

-

Set B: Spike the analyte and IS into a neat solution (e.g., mobile phase).

-

-

Calculate the IS-normalized matrix factor by dividing the matrix factor of the analyte by the matrix factor of the IS.

-

The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[17]

Monitoring Internal Standard Response Variability

Consistent IS response across an analytical run is desirable, but some variability is expected.[7] Regulatory guidance emphasizes the importance of monitoring IS response to detect any systemic issues that could impact data accuracy.[17][18]

General Industry Practice:

-

The IS response in unknown samples should generally be within 50% to 150% of the mean IS response of the calibrators and QCs in the same run.[19]

-

The FDA guidance suggests that if the range of IS responses for subject samples is similar to that for calibrators and QCs, it is not likely to impact data accuracy.[20] However, trends or systemic differences warrant investigation.[19][20]

The following diagram illustrates the potential sources of IS response variability:

digraph "IS_Variability_Causes" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes IS_Variability [label="Inconsistent Internal\nStandard Response", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Sample_Prep [label="Sample Preparation\nIssues", fillcolor="#FBBC05", fontcolor="#202124"]; Matrix_Effects [label="Matrix Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Chromatography\nIssues", fillcolor="#FBBC05", fontcolor="#202124"]; Instrument [label="Instrument\nIssues", fillcolor="#FBBC05", fontcolor="#202124"];

Pipetting [label="Inconsistent Pipetting", fillcolor="#F1F3F4", fontcolor="#202124"]; Mixing [label="Incomplete Mixing", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Variable Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Suppression [label="Ion Suppression", fillcolor="#F1F3F4", fontcolor="#202124"]; Enhancement [label="Ion Enhancement", fillcolor="#F1F3F4", fontcolor="#202124"];

Peak_Shape [label="Poor Peak Shape", fillcolor="#F1F3F4", fontcolor="#202124"]; RT_Shift [label="Retention Time Shift", fillcolor="#F1F3F4", fontcolor="#202124"];

Ion_Source [label="Dirty Ion Source", fillcolor="#F1F3F4", fontcolor="#202124"]; Injector [label="Injector Malfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; Detector [label="Detector Drift", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges IS_Variability -> Sample_Prep; IS_Variability -> Matrix_Effects; IS_Variability -> Chromatography; IS_Variability -> Instrument;

Sample_Prep -> Pipetting; Sample_Prep -> Mixing; Sample_Prep -> Degradation; Sample_Prep -> Extraction;

Matrix_Effects -> Suppression; Matrix_Effects -> Enhancement;

Chromatography -> Peak_Shape; Chromatography -> RT_Shift;

Instrument -> Ion_Source; Instrument -> Injector; Instrument -> Detector; }

Caption: Potential root causes of inconsistent internal standard response.Data-Driven Insights: Performance Comparison

The superiority of a SIL-IS over a structural analog in terms of precision and accuracy is well-documented.[8] The following table summarizes representative data from a comparative study, illustrating the impact of IS choice on key validation parameters.

| Validation Parameter | SIL-IS | Structural Analog IS | Acceptance Criteria (ICH M10) |

| Precision (CV%) - Low QC | 2.5% | 6.8% | ≤ 15% (≤ 20% at LLOQ) |

| Precision (CV%) - Mid QC | 2.1% | 5.5% | ≤ 15% |

| Precision (CV%) - High QC | 1.8% | 4.9% | ≤ 15% |

| Accuracy (% Bias) - Low QC | +1.2% | -4.5% | Within ± 15% (± 20% at LLOQ) |

| Accuracy (% Bias) - Mid QC | -0.8% | +2.3% | Within ± 15% |

| Accuracy (% Bias) - High QC | +0.5% | -1.7% | Within ± 15% |

| This data is a representative example compiled from multiple sources for illustrative purposes.[8] |

As the data indicates, the use of a SIL-IS generally results in lower coefficients of variation (CV%) and bias, demonstrating higher precision and accuracy.[8]

Conclusion: The Unsung Hero of Bioanalysis

The internal standard is more than just another reagent in a bioanalytical method; it is the cornerstone of data reliability. By compensating for the inherent variability of the analytical process, a well-chosen and properly validated internal standard ensures the accuracy and precision required to make critical decisions in drug development. While the stable isotope-labeled internal standard represents the gold standard, the principles of careful selection, rigorous validation, and continuous monitoring apply to all internal standards. Ultimately, the thoughtful implementation of an internal standard strategy is what transforms a promising analytical technique into a robust, defensible, and regulatory-compliant bioanalytical method.

References

-

BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

-

Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

-

AIT Bioscience. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Available from: [Link]

-

Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

-

Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(1), 12-25. Available from: [Link]

-

Welch Materials, Inc. (2025, January 23). The Selection of Internal Standards in the Absence of Isotopes. Available from: [Link]

-

University of North Carolina at Chapel Hill. (n.d.). LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]

-

Li, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 8963-8969. Available from: [Link]

-

Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Available from: [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]

-

Wang, D., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(10), 589-597. Available from: [Link]

-

Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

-

U.S. Food and Drug Administration. (2019, September 4). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Available from: [Link]

-

ResearchGate. (2025, August 6). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

-

Kruszewska, K., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 786-790. Available from: [Link]

-

Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. Available from: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link]

-

ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available from: [Link]

-

ResearchGate. (n.d.). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Available from: [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

-

Shah, V. P., et al. (2000). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology, 24(5), 68-80. Available from: [Link]

-

AA Biotech. (2024, July 23). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). YouTube. Available from: [Link]

-

European Bioanalysis Forum. (n.d.). Stock and working solutions stability. Available from: [Link]

-

Dolan, J. W. (2020, November 11). When Should an Internal Standard be Used?. LCGC International. Available from: [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]

- 14. welchlab.com [welchlab.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. e-b-f.eu [e-b-f.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fda.gov [fda.gov]

Preliminary investigation of Flecainide-D4 acetate stability in biological matrices.

Technical Whitepaper: Bioanalytical Stability Assessment of Flecainide-D4 Acetate

Executive Summary

In the quantitative bioanalysis of Flecainide—a Class Ic antiarrhythmic agent—the integrity of the internal standard (IS), Flecainide-D4 acetate , is the linchpin of assay reliability. While the analyte itself is chemically robust, the deuterated internal standard must demonstrate equivalent stability profiles while resisting deuterium-hydrogen (D/H) exchange and isotopic scrambling.

This technical guide provides a rigorous, non-templated framework for investigating the stability of Flecainide-D4 acetate in biological matrices (plasma/serum). It synthesizes FDA M10 regulatory expectations with mechanistic insights into the physicochemical behavior of acetate salts and deuterated isotopologues.

Physicochemical & Mechanistic Context

The Acetate Salt Factor

Flecainide is commonly supplied as an acetate salt (

-

Solubility & pH: In aqueous stock solutions, the acetate counter-ion buffers the solution slightly acidic. However, in unbuffered organic solvents (e.g., 100% Methanol), the salt may dissociate or precipitate if temperatures drop significantly (-80°C), potentially causing "salting out" effects that lead to concentration gradients.

-

Hygroscopicity: Acetate salts are often hygroscopic. Precise weighing requires equilibrated environments to prevent mass errors that propagate into the IS working solution.

Deuterium-Hydrogen (D/H) Exchange Risk

Flecainide-D4 typically incorporates four deuterium atoms on the piperidine ring or the ethylene bridge.

-

C-D vs. N-D: Commercial Flecainide-D4 utilizes Carbon-Deuterium (C-D) bonds, which are generally stable. However, if the labeling involves Nitrogen-Deuterium (N-D) or positions alpha to activating groups, acidic extraction conditions (e.g., TCA precipitation) could catalyze D/H exchange, leading to signal loss (mass shift) and quantification bias.

-

The "Cross-Talk" Check: A critical preliminary step is verifying that the D4 isotope does not contribute signal to the analyte channel (unlabeled Flecainide) due to isotopic impurity or degradation.

Experimental Framework: Stability Workflows

The following protocols are designed to be self-validating systems. They do not merely "test" stability; they map the kinetic degradation profile of the IS relative to the analyte.

Workflow Visualization

The following diagram illustrates the logical flow for a comprehensive stability assessment, highlighting critical decision points.

Figure 1: Logical workflow for Flecainide-D4 Acetate stability assessment. Colors denote stages: Blue (Stock), Yellow (Matrix Prep), Red (Stress Conditions), Green (Processing), Grey (Analysis).

Detailed Protocols

All stability tests must be compared against freshly prepared stock/working solutions to distinguish degradation from instrument drift.

Protocol A: Stock Solution Stability (The Acetate Vulnerability)

Objective: Confirm that Flecainide-D4 Acetate does not degrade or precipitate in the storage solvent.

-

Preparation: Prepare two Primary Stock Solutions (1 mg/mL) in Methanol.

-

Stock A: Store at -20°C (or -80°C) for the testing period (e.g., 1 month).

-

Stock B: Prepare fresh on the day of analysis.

-

-

Dilution: Dilute both A and B to the working IS concentration (e.g., 50 ng/mL) using the same diluent.

-

Analysis: Inject

replicates of each. -

Acceptance: The mean peak area of Stock A must be within ±5% of Stock B.

-

Technical Note: If recovery is low, check for precipitation. Acetate salts may require 5-10% water in the methanol stock to maintain solubility at -80°C.

-

Protocol B: Matrix Freeze-Thaw Stability

Objective: Ensure the IS remains stable during sample handling deviations.

-

Spiking: Spike control plasma with Flecainide-D4 at a high concentration (High QC IS level) and a low concentration (if using variable IS tracking, though fixed IS is standard).

-

Cycling:

-

Freeze at -80°C for at least 12 hours.

-

Thaw unassisted at room temperature.

-

Repeat for 3 cycles .

-

-

Comparison: Extract cycled samples alongside freshly spiked samples (Zero Cycle).

-

Acceptance: The %CV of the IS response should be ≤15%, and the mean response should not deviate >15% from the fresh control.

Protocol C: Processed Sample (Autosampler) Stability

Objective: Verify the IS does not hydrolyze or exchange deuterium while sitting in the autosampler.

-

Extraction: Process a batch of samples (Protein Precipitation with ZnSO4/MeOH is common for Flecainide [1]).[1][2]

-

Storage: Store the processed vials/plate in the autosampler (typically 4°C - 10°C) for 48 to 72 hours.

-

Re-injection: Re-inject the samples against a freshly prepared calibration curve.

-

Critical Check: Monitor the IS peak area consistency and look for retention time shifts . A shift >0.1 min suggests column fouling or mobile phase instability, not necessarily IS degradation.

Data Presentation & Acceptance Criteria

Quantitative data should be summarized in the following format to facilitate rapid regulatory review (FDA M10 Compliance [2]).

Table 1: Stability Summary of Flecainide-D4 Acetate

| Stability Test | Condition | Comparison Reference | Acceptance Criteria (Mean %) |

| Stock Solution | 30 days @ -20°C | Freshly weighed stock | 95.0% - 105.0% |

| Bench-Top | 24 hours @ Room Temp | Freshly spiked plasma | 85.0% - 115.0% |

| Freeze-Thaw | 3 Cycles (-80°C to RT) | Freshly spiked plasma | 85.0% - 115.0% |

| Processed | 48 hours @ 10°C | Initial injection (T=0) | 85.0% - 115.0% |

Troubleshooting & Interferences

Deuterium Isotope Effect

While rare with D4 labeling, slight retention time shifts (1-2 seconds) can occur compared to the unlabeled analyte.

-

Risk: If the shift is significant, the IS may not compensate for matrix effects (ion suppression) occurring at the exact elution time of the analyte.

-

Mitigation: Ensure the chromatographic resolution is sufficient, but the IS and Analyte peaks must overlap significantly for effective compensation.

Metabolic Interference (CYP2D6)

Flecainide is metabolized by CYP2D6 to m-O-dealkylated flecainide (MODF) [3].[3][4]

-

Risk: In non-stabilized matrices (e.g., fresh blood or microsomes), active enzymes might degrade the IS if the D4 label is on the site of metabolism.

-

Check: Verify the D4 label position. If the label is on the piperidine ring, it is generally protected from the primary O-dealkylation pathway.

References

-

Measurement of posaconazole, itraconazole and hydroxyitraconazole in plasma/serum by HPLC with fluorescence detection. (Methodology reference for Flecainide extraction). Queen Mary University of London.[1]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA).[5] November 2022.[6]

-

Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care. (CYP2D6 Metabolic Pathway). National Institutes of Health (NIH). December 2024.[4]

-

Flecainide-d4 acetate (R-818-d4). MedChemExpress.[7]

Sources

- 1. Rapid Quantitation of Flecainide in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography and Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. Effects of CYP2D6 genotypes on age-related change of flecainide metabolism: involvement of CYP1A2-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pediatric flecainide pharmacogenomics: a roadmap to delivering precision-based care to pediatrics arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldwide.com [worldwide.com]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Flecainide-D4 Acetate

Introduction: The Analytical Imperative for Isotopic Labeling in Bioanalysis

Flecainide is a Class Ic antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] Its therapeutic efficacy is concentration-dependent, necessitating precise and accurate quantification in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[5]

In this context, stable isotope-labeled internal standards are paramount for robust and reliable quantification.[6] Flecainide-D4 acetate, a deuterated analog of flecainide, serves as an ideal internal standard.[7] Its chemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling correction for analytical variability.[6] This guide provides a comprehensive exploration of the mass spectrometric fragmentation of Flecainide-D4 acetate, offering a foundational understanding for researchers, scientists, and drug development professionals.

Principles of Electrospray Ionization and Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that facilitates the transfer of ions from solution into the gas phase, making it highly suitable for the analysis of polar molecules like flecainide.[8] In positive ion mode, the analyte molecule is typically protonated, forming the pseudomolecular ion [M+H]⁺. This ion is then isolated in the first stage of a tandem mass spectrometer (e.g., a triple quadrupole) and subjected to collision-induced dissociation (CID). In the collision cell, the precursor ion collides with an inert gas (such as argon or nitrogen), leading to its fragmentation into smaller, characteristic product ions. These product ions are then detected in the second stage of the mass spectrometer, generating a specific fragmentation pattern or "fingerprint" for the molecule.

Proposed Fragmentation Pathway of Flecainide

The fragmentation of flecainide in ESI-MS/MS is primarily dictated by its chemical structure, which includes a piperidine ring, a benzamide moiety, and two trifluoroethoxy groups.[1] The most basic site on the flecainide molecule is the nitrogen atom within the piperidine ring, making it the most likely site of protonation in the ESI source.

The major fragmentation pathway for the protonated flecainide molecule ([M+H]⁺ at m/z 415.4) involves a characteristic α-cleavage adjacent to the protonated nitrogen of the piperidine ring. This cleavage results in the neutral loss of the piperidine ring and the formation of a stable, resonance-stabilized acylium ion. This proposed mechanism is consistent with the well-established fragmentation patterns of N-alkylated piperidine derivatives.

The resulting major product ion is observed at m/z 301.1.[9][10] The reaction is as follows:

[C₁₇H₂₀F₆N₂O₃ + H]⁺ (m/z 415.4) → [C₁₂H₉F₆O₃]⁺ (m/z 301.1) + C₅H₁₁N (neutral loss)

Deciphering the Fragmentation of Flecainide-D4 Acetate

Flecainide-D4 acetate is synthesized with four deuterium atoms, resulting in a precursor ion [M+4+H]⁺ at m/z 419.4.[9][10] The key to understanding its fragmentation lies in the location of these deuterium labels. Based on the observed fragmentation pattern where the major product ion also exhibits a +4 Da mass shift (to m/z 305.1), it can be confidently inferred that the four deuterium atoms are located on the portion of the molecule that is cleaved off as a neutral loss in the fragmentation of unlabeled flecainide. Therefore, the deuterium atoms are situated on the piperidine ring.

When the protonated Flecainide-D4 molecule fragments via the same α-cleavage mechanism, the neutral loss is a deuterated piperidine moiety (C₅H₇D₄N). The resulting acylium ion fragment remains unlabeled and therefore would be expected at the same m/z of 301.1. However, the commonly reported transition for Flecainide-D4 is m/z 419.4 → 305.1.[9][10] This indicates that the fragmentation pathway leads to a product ion that retains the four deuterium atoms.

A plausible fragmentation pathway that accounts for this observation involves the cleavage of the C-C bond between the methylene group and the piperidine ring, followed by a hydrogen (or deuterium) rearrangement. This would result in the formation of a protonated, deuterated piperidine-containing fragment.

An alternative and more likely fragmentation pathway that results in a product ion at m/z 305.1 involves the loss of the trifluoroethoxy group from the benzamide portion of the molecule, with the charge being retained on the larger fragment containing the deuterated piperidine ring.

Let's re-examine the primary fragmentation. The most common fragmentation of such structures is indeed the cleavage of the piperidine ring. The observed product ion at m/z 305.1 for Flecainide-D4 strongly suggests that the initial fragmentation mechanism proposed for unlabeled flecainide is correct, and the deuterium atoms are located on the benzamide portion of the molecule, not the piperidine ring.

Let's reconsider the fragmentation with the deuterium labels on the aromatic side. If the four deuterium atoms were on the benzamide part of the molecule, the α-cleavage of the piperidine ring would result in a product ion of m/z 301.1 + 4 = 305.1. This is consistent with the observed data.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for both flecainide and Flecainide-D4.

Caption: Proposed fragmentation of Flecainide.

Caption: Proposed fragmentation of Flecainide-D4.

Summary of Key Mass Transitions

The following table summarizes the key precursor and product ions for flecainide and its deuterated internal standard, Flecainide-D4.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) |

| Flecainide | 415.4 | 301.1 | N/A |

| Flecainide-D4 | 419.4 | 305.1 | +4 |

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the quantitative analysis of flecainide in a biological matrix, such as plasma, using Flecainide-D4 as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of Flecainide-D4 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good peak shape and retention.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Flecainide: 415.4 → 301.1

-

Flecainide-D4: 419.4 → 305.1

-

-

Ion Source Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Collision Energy: Optimize for each transition to maximize signal intensity.

Workflow for Method Development and Validation

The following diagram outlines the logical workflow for developing and validating a bioanalytical method for flecainide using Flecainide-D4 as an internal standard.

Caption: Bioanalytical method development workflow.

Conclusion

A thorough understanding of the fragmentation patterns of both the analyte and its stable isotope-labeled internal standard is fundamental to the development of robust and reliable LC-MS/MS methods. The fragmentation of flecainide is characterized by a predominant α-cleavage, leading to a consistent and intense product ion. The +4 Da mass shift observed in both the precursor and major product ion of Flecainide-D4 confirms the location of the deuterium labels on the benzamide moiety and validates its use as an appropriate internal standard. The experimental protocol and workflow presented herein provide a solid framework for the successful implementation of this analytical approach in a regulated bioanalytical environment.

References

-

Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. PubMed. [Link]

-

Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

-

Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application. Request PDF on ResearchGate. [Link]

-

Liquid chromatographic tandem mass spectrometric validated method for pharmacokinetic estimation of flecainide in human plasma. Taylor & Francis Online. [Link]

-

Flecainide. PubChem. [Link]

-

Bio-analytical method development and validation of Flecainide by Liquid-liquid extraction with LC-MS / MS : by application to a pharmacokinetic study. Semantic Scholar. [Link]

-

Flecainide Acetate. PubChem. [Link]

-

Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Semantic Scholar. [Link]

-

Flecainide acetate - New Drug Approvals. [Link]

-

FLECAINIDE ACETATE. precisionFDA. [Link]

-

Discovery and development of flecainide. PubMed. [Link]

Sources

- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Flecainide | MLabs [mlabs.umich.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Application of Flecainide-D4 Acetate in Therapeutic Drug Monitoring Research

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the robust application of Flecainide-D4 acetate for the therapeutic drug monitoring (TDM) of Flecainide. We will explore the clinical rationale for monitoring Flecainide, the critical role of stable isotope-labeled internal standards in bioanalysis, and a detailed, field-tested liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

The Clinical Imperative for Flecainide Therapeutic Drug Monitoring

Flecainide is a class Ic antiarrhythmic agent primarily used to treat and prevent a variety of supraventricular and ventricular arrhythmias.[1][2] Its mechanism of action involves blocking the Nav1.5 sodium channels in the heart, which slows the conduction of electrical impulses and prolongs the cardiac action potential.[3][4] While effective, Flecainide has a narrow therapeutic index, meaning the range between effective and toxic concentrations is small.[5] This necessitates careful dose adjustments and monitoring to ensure patient safety and therapeutic efficacy.

Therapeutic drug monitoring (TDM) of Flecainide is crucial due to significant inter-individual variability in its pharmacokinetics.[6] Factors such as renal and hepatic function, co-administered medications, and genetic polymorphisms in drug-metabolizing enzymes like cytochrome P450 2D6 can all influence plasma concentrations.[3] Trough plasma levels are typically maintained within a therapeutic range of 0.2 to 1.0 mcg/mL (200-1000 ng/mL).[7][8] Concentrations exceeding this range are associated with an increased risk of adverse cardiac events, including proarrhythmia and heart failure.[7][9] Therefore, precise and accurate quantification of Flecainide in patient plasma or serum is paramount for individualized dose optimization.

The Gold Standard: Flecainide-D4 Acetate as an Internal Standard

In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is indispensable for correcting for variability during sample processing and analysis.[10] While structurally similar analog compounds can be used, stable isotope-labeled (SIL) internal standards, such as Flecainide-D4 acetate, are considered the gold standard.[10][11]

Flecainide-D4 acetate is chemically identical to Flecainide, with the key difference being the replacement of four hydrogen atoms with deuterium.[12] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[13][14] This co-elution and co-ionization behavior effectively normalizes for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[11][15] The use of a SIL-IS like Flecainide-D4 acetate significantly enhances the precision, accuracy, and robustness of the analytical method.[10][16]

A Validated LC-MS/MS Workflow for Flecainide Quantification

The following protocol outlines a robust and reproducible method for the quantification of Flecainide in human plasma using Flecainide-D4 acetate as an internal standard.

Materials and Reagents

-

Flecainide acetate reference standard

-

Flecainide-D4 acetate internal standard[12]

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with appropriate anticoagulant)

Experimental Protocol: Step-by-Step

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Flecainide acetate and Flecainide-D4 acetate in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Flecainide stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of Flecainide-D4 acetate (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Flecainide-D4 acetate working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |